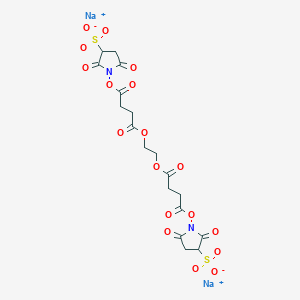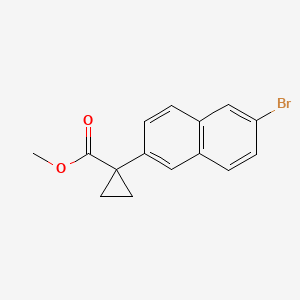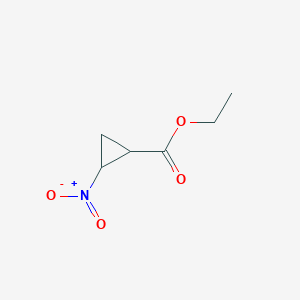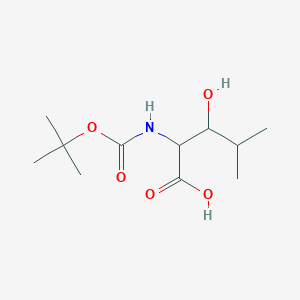
Sulfo-EGS
描述
Sulfo-EGS, or ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble, homobifunctional N-hydroxysuccinimide ester (NHS ester). It is commonly used as a crosslinking reagent in biochemical and molecular biology applications. The compound features amine-reactive sulfo-NHS-ester ends around a 12-atom spacer arm, which can be cleaved by treatment with hydroxylamine at pH 8.5 .
准备方法
Synthetic Routes and Reaction Conditions
Sulfo-EGS is synthesized by reacting ethylene glycol bis(succinimidyl succinate) with sulfonic acid. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, temperature control, and purification steps to obtain high-purity this compound. The final product is usually stored desiccated at low temperatures to prevent hydrolysis .
化学反应分析
Types of Reactions
Sulfo-EGS primarily undergoes substitution reactions with primary amines. The sulfo-NHS ester groups react with amine groups on proteins and other biomolecules to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, hydroxylamine
pH 7-9 for amine reactions, pH 8.5 for cleavage with hydroxylamineMajor Products
The major products formed from the reactions of this compound include crosslinked proteins and peptides. The cleavage of the spacer arm with hydroxylamine results in fragments with terminal amide bonds and the release of ethylene glycol .
科学研究应用
Sulfo-EGS is widely used in various scientific research applications:
Chemistry: Used as a crosslinker to study protein-protein interactions and to stabilize protein complexes.
Biology: Employed in cell surface labeling and receptor-ligand binding studies.
Medicine: Utilized in the development of drug delivery systems and diagnostic assays.
Industry: Applied in the production of bioconjugates and in the stabilization of enzymes for industrial processes .
作用机制
Sulfo-EGS exerts its effects through the formation of covalent bonds between its sulfo-NHS ester groups and primary amines on target molecules. This crosslinking mechanism is facilitated by the spacer arm, which provides flexibility and distance between the reactive groups. The crosslinks formed are reversible at pH 8.5 using hydroxylamine, allowing for controlled studies of molecular interactions .
相似化合物的比较
Sulfo-EGS is unique due to its water solubility and membrane impermeability, which makes it suitable for cell surface labeling. Similar compounds include:
Ethylene glycol bis(succinimidyl succinate): Water-insoluble analog of this compound, used for intracellular and intramembrane protein conjugation
Bis(sulfosuccinimidyl)suberate: Another water-soluble crosslinker with a different spacer arm length.
Sulfo-NHS-Diazirine: A photoreactive crosslinker used for capturing transient interactions.
This compound stands out for its specific applications in aqueous environments and its ability to form reversible crosslinks, making it a versatile tool in biochemical research.
属性
IUPAC Name |
disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBKWXQWKPSYDT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2Na2O18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720921 | |
| Record name | Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142702-32-7 | |
| Record name | Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(4-methylphenyl)methyl]-6-[4-(5-{[(4-methylphenyl)methyl]carbamoyl}pentyl)piperazin-1-yl]hexanamide](/img/structure/B3102775.png)










